Azaphen dihydrochloride monohydrate

Antidepressant Activity Behavioral Despair Test Serotonin Reuptake

Azaphen dihydrochloride monohydrate (pipofezine) delivers potent serotonin reuptake inhibition via a unique triazolo-benzoxazine core—structurally and pharmacologically distinct from classic dibenzazepine TCAs. Three decisive procurement advantages: (1) No anticholinergic activity or cardiotoxicity, unlike amitriptyline or imipramine. (2) Zero CYP3A4 interaction—enabling clean co-administration studies without metabolic drug-drug interference. (3) Superior efficacy over paroxetine and tianeptine in forced swim tests; venlafaxine-equivalent analgesia with markedly better tolerability in neuropathic pain models. The definitive compound for behavioral pharmacology, pain research, and polypharmacy protocols requiring artifact-free serotonergic signaling.

Molecular Formula C16H23Cl2N5O2
Molecular Weight 388.3 g/mol
Cat. No. B2656470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaphen dihydrochloride monohydrate
Molecular FormulaC16H23Cl2N5O2
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.O.Cl.Cl
InChIInChI=1S/C16H19N5O.2ClH.H2O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;;/h3-6,11H,7-10H2,1-2H3;2*1H;1H2
InChIKeyVKMOGSQJNTXLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azaphen Dihydrochloride Monohydrate Procurement Guide: Comparator Evidence for Scientific Selection


Azaphen dihydrochloride monohydrate (pipofezine hydrochloride) is a tricyclic antidepressant (TCA) with a unique triazolo-benzoxazine core structure, distinct from the classic dibenzazepine TCAs [1]. It is a potent serotonin reuptake inhibitor and is approved in Russia for the treatment of depression, where it has been in clinical use since the late 1960s [2]. This guide provides comparative, quantitative evidence to support informed procurement and scientific use of this compound over closely related analogs.

Why Azaphen Dihydrochloride Monohydrate Cannot Be Substituted with Generic TCAs or SSRIs


Azaphen dihydrochloride monohydrate exhibits a distinct pharmacological and safety profile that precludes simple substitution with other TCAs like amitriptyline or imipramine, or with modern SSRIs. While it inhibits serotonin reuptake, it lacks significant anticholinergic activity and cardiotoxicity, which are common and dose-limiting adverse effects in classic TCAs [1]. Furthermore, its unique lack of interaction with the CYP3A4 enzyme system differentiates it from many other antidepressants and co-administered drugs, reducing the risk of metabolic drug-drug interactions [2]. The following sections detail the quantitative evidence supporting these key differentiators.

Azaphen Dihydrochloride Monohydrate: Quantitative Evidence of Differentiation from Comparators


Comparative Antidepressant Efficacy: Azaphen vs. Paroxetine and Tianeptine

In a direct head-to-head preclinical study, Azaphen (pipofezine) demonstrated significantly superior antidepressant activity compared to the SSRI paroxetine and the atypical antidepressant tianeptine. Azaphen significantly shortened the duration of depressive state in both the behavioral despair (Porsolt) test and the forced swimming test (Nomura), leading the authors to conclude that it exhibits pronounced antidepressant activity, superior to that of the reference drugs [1].

Antidepressant Activity Behavioral Despair Test Serotonin Reuptake

Equipotent Analgesia with Improved Safety: Azaphen vs. Venlafaxine in Neuropathic Pain

In a clinical study of 48 patients with painful diabetic polyneuropathy, the combination of pipofezine (Azaphen) with carbamazepine showed equipotent analgesic efficacy to the combination of venlafaxine with carbamazepine. Pain intensity reduction of >50% was achieved in 73.9% of pipofezine patients versus 75% of venlafaxine patients. Crucially, the pipofezine group reported a significantly lower rate of side effects and better overall tolerability [1]. This favorable safety profile was corroborated in a separate comparative study of neuropathic pain where pipofezine demonstrated a 'more favorable profile of safety (smaller quantity and expression of by-effects, more good acceptability) in comparison with venlafaxine' [2].

Neuropathic Pain Diabetic Polyneuropathy Adverse Effects

Superior Neuropsychological Improvement: Azaphen vs. Chlorprothixene in ADHD

In an open, non-randomized clinical study of 58 young males with ADHD and arterial hypertension, a 4-week course of pipofezine (50 mg/day) resulted in significantly greater improvements in clinicopsychiatric and neuropsychological performance compared to the typical antipsychotic chlorprothixene (50 mg/day). This was quantified by an increase in the EEG frequencies index, which rose from 0.37±0.05 to 0.54±0.07 in the pipofezine group (p<0.05) [1]. The study also demonstrated that pipofezine did not negatively affect blood pressure in these hypertensive patients [1].

ADHD Neuropsychological Performance Hypertension

Class-Level Differentiation: Absence of CYP3A4 Interaction

In vitro electrochemical analysis demonstrated that pipofezine (Azaphen) was not a substrate, inductor, or inhibitor of cytochrome P450 CYP3A4 isoenzymes [1]. This is a critical differentiator from many other antidepressants, including other TCAs and SSRIs, which are frequently metabolized by or modulate CYP3A4. For instance, classic TCAs like amitriptyline and imipramine are known substrates of CYP3A4, and many SSRIs are potent inhibitors [2]. The lack of CYP3A4 interaction for pipofezine suggests a lower potential for metabolic drug-drug interactions when used in combination therapies.

Drug-Drug Interactions Cytochrome P450 Metabolism

Pharmacokinetic Differentiation: Rapid Absorption and Short Half-Life

Azaphen dihydrochloride monohydrate demonstrates distinct pharmacokinetic properties that differ from many classic TCAs. It is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of approximately 80% and a time to maximum plasma concentration (Tmax) of 1-2 hours [1]. Its elimination half-life (T1/2) is 4.3 hours, which is significantly shorter than the 20-30 hour half-lives typical of drugs like amitriptyline and imipramine [2]. This shorter half-life allows for more flexible dosing and potentially faster washout in research protocols.

Pharmacokinetics Bioavailability Half-Life

Optimal Research and Industrial Applications for Azaphen Dihydrochloride Monohydrate Based on Comparative Evidence


Preclinical Models of Depression Requiring Superior Serotonergic Efficacy

Based on its demonstrated superior efficacy over paroxetine and tianeptine in the forced swim test [1], Azaphen dihydrochloride monohydrate is an optimal choice for behavioral pharmacology studies in rodents where a robust, quantifiable antidepressant response is required. It is particularly suited for screening novel compounds or investigating serotonergic mechanisms where standard SSRIs may yield weaker signals.

Studies of Neuropathic Pain with a Need for High Tolerability

The clinical evidence showing equipotent analgesia to venlafaxine, but with a significantly better safety and tolerability profile [1], makes Azaphen a preferred compound for animal models of neuropathic pain. Its use can minimize confounding behavioral effects from drug-induced side effects, leading to cleaner data interpretation in studies of chronic pain, diabetic neuropathy, or trigeminal neuralgia.

Pharmacological Research Involving Polypharmacy or CYP3A4-Substrate Drugs

Given its lack of interaction with the CYP3A4 isoenzyme [1], Azaphen is uniquely suited for experiments requiring co-administration with other drugs that are CYP3A4 substrates or inhibitors. This property is critical for avoiding confounding metabolic drug-drug interactions, a common issue with other TCAs and many SSRIs, and ensures the primary pharmacological effects are not obscured by altered metabolism.

Research in Cardiovascular Comorbidity Models

The compound's documented lack of cardiotoxicity and absence of significant anticholinergic effects [1] make it a safer alternative to classic TCAs for studies involving cardiovascular comorbidities. Its demonstrated safety in hypertensive patients with ADHD [2] further supports its use in models of depression or anxiety with concurrent hypertension, where many other antidepressants are contraindicated or require careful monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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